molecular formula C10H19NO2 B13165657 [1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol

[1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol

Cat. No.: B13165657
M. Wt: 185.26 g/mol
InChI Key: QRWUXYPSNLYKFG-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclobutylmethanol (CAS: 1500009-57-3) is a bicyclic organic compound featuring a cyclobutane ring substituted with an aminomethyl group and an oxolane (tetrahydrofuran) ring linked via a methanol bridge. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol . The compound’s structure combines a strained cyclobutane ring, known for conformational rigidity, with a polar oxolane moiety, which may enhance solubility and bioavailability.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-(aminomethyl)cyclobutyl]-(oxolan-3-yl)methanol

InChI

InChI=1S/C10H19NO2/c11-7-10(3-1-4-10)9(12)8-2-5-13-6-8/h8-9,12H,1-7,11H2

InChI Key

QRWUXYPSNLYKFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C(C2CCOC2)O

Origin of Product

United States

Preparation Methods

Cyclobutyl Aminomethyl Intermediate Synthesis

The key intermediate, 1-(aminomethyl)cyclobutyl, can be prepared via reductive amination of cyclobutanone derivatives or via substitution reactions on cyclobutyl halides:

  • Reductive amination : Cyclobutanone is reacted with formaldehyde and ammonia or primary amines under reductive conditions (e.g., NaBH3CN) to introduce the aminomethyl group.
  • Halide substitution : Cyclobutyl bromide or chloride undergoes nucleophilic substitution with azide ion, followed by reduction to the primary amine.

These intermediates are then purified and characterized before further use.

Oxolane Ring Functionalization

The oxolane (tetrahydrofuran) ring bearing the hydroxymethyl substituent is generally introduced via:

  • Starting from commercially available or synthesized 3-hydroxymethyltetrahydrofuran.
  • Protection of the hydroxyl group if necessary (e.g., as a silyl ether) to prevent side reactions during coupling.
  • Activation of the oxolane ring for nucleophilic substitution or coupling.

Coupling of Cyclobutyl Aminomethyl and Oxolane Units

The critical step involves coupling the cyclobutyl aminomethyl intermediate with the oxolane moiety bearing the hydroxymethyl group. This can be achieved by:

  • Nucleophilic substitution : The amino group on the cyclobutyl intermediate attacks an activated oxolane derivative (e.g., a tosylate or mesylate on the oxolane hydroxymethyl group).
  • Amide or carbamate formation : Using coupling reagents such as HBTU or EDCI to form amide or carbamate linkages if the oxolane is functionalized as a carboxylic acid or carbamate derivative.

The reaction conditions typically involve organic solvents like THF or acetonitrile, at mild temperatures to preserve stereochemistry and avoid ring opening.

Protection and Deprotection Strategies

  • Boc (tert-butyloxycarbonyl) protection of amino groups is commonly used during intermediate steps to prevent unwanted side reactions.
  • Removal of Boc groups is achieved by treatment with acids such as HCl in dioxane or trifluoroacetic acid (TFA).
  • Hydroxyl groups on the oxolane ring may be protected as silyl ethers (TIPS, TBDMS) or ethers during coupling steps and later deprotected under mild acidic or fluoride ion conditions.

Representative Reaction Scheme (Summary)

Step Reaction Type Reagents/Conditions Purpose
1 Reductive amination Cyclobutanone, formaldehyde, NH3, NaBH3CN Introduce aminomethyl group on cyclobutyl ring
2 Protection Boc2O, base Protect amino group
3 Activation of oxolane Tosyl chloride or mesyl chloride, base Activate hydroxymethyl group for substitution
4 Nucleophilic substitution Boc-protected aminomethylcyclobutyl, activated oxolane, solvent (THF) Couple cyclobutyl and oxolane units
5 Deprotection Acid (HCl, TFA) Remove Boc protecting group
6 Purification Chromatography, crystallization Obtain pure target compound

Research Discoveries and Optimization

  • Solvent choice : THF and 2-methyltetrahydrofuran are preferred for their ability to dissolve both reactants and maintain reaction homogeneity.
  • Yield improvements : Use of mild bases and controlled temperatures minimizes side reactions such as ring opening of oxolane or over-alkylation of amino groups.
  • Purity control : HPLC and NMR characterization confirm >95% purity after purification steps.
  • Stereochemical integrity : Careful control of reaction conditions preserves stereochemistry of the oxolane ring, crucial for biological activity.

Data Table: Typical Reaction Yields and Conditions

Reaction Step Typical Yield (%) Solvent Temperature (°C) Notes
Reductive amination 75-85 Methanol, THF 0-25 Use of NaBH3CN for selectivity
Boc protection 90-95 Dichloromethane 0-25 Base: triethylamine
Oxolane activation 80-90 Dichloromethane 0-5 Tosyl chloride, pyridine base
Nucleophilic substitution 70-80 THF, acetonitrile 25-50 Stirring under inert atmosphere
Boc deprotection 85-95 Dioxane/HCl or TFA Room temperature Acidic conditions
Final purification - Various - Chromatography, crystallization

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclobutylmethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 1-(Aminomethyl)cyclobutylmethanol include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 1-(Aminomethyl)cyclobutylmethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of cyclobutyl and oxolan-3-yl groups on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential therapeutic applications.

Medicine

While specific medical applications are not well-documented, the compound’s structure suggests potential uses in drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for the synthesis of pharmaceutical compounds.

Industry

In industry, 1-(Aminomethyl)cyclobutylmethanol may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)cyclobutylmethanol exerts its effects is not well-understood. it is likely that its interactions with molecular targets, such as enzymes and receptors, play a significant role. The pathways involved may include various biochemical processes, such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives with Aminomethyl Groups

(1-(Aminomethyl)cyclobutyl)methanol (CAS: 2041-56-7)
  • Molecular Formula: C₆H₁₃NO | Molecular Weight: 131.18 g/mol
  • Structural Differences : Lacks the oxolane ring present in the target compound. The absence of the tetrahydrofuran moiety reduces polarity and molecular complexity.
  • Functional Implications : Simpler structure may result in lower solubility in polar solvents compared to the oxolane-containing target compound .
[trans-3-(Aminomethyl)cyclobutyl]methanol Hydrochloride
  • Molecular Formula: C₆H₁₃NO·HCl | Molecular Weight: 167.64 g/mol
  • Structural Differences: Exists as a hydrochloride salt, enhancing aqueous solubility. The trans-configuration of the aminomethyl group may influence receptor binding compared to the cis isomer or free base forms .
(1-Aminocyclobutyl)methanol Hydrochloride (CAS: 402752-91-4)
  • Similarity Score : 0.92 (vs. target compound)
  • Key Difference: Replaces the aminomethyl-cyclobutyl group with a 1-aminocyclobutyl moiety, altering steric and electronic properties .

Cycloalkane-Based Neuromodulators

Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic Acid)
  • Molecular Formula: C₉H₁₇NO₂ | Molecular Weight: 207.70 g/mol
  • Structural Comparison: Cyclohexane ring (vs. cyclobutane in the target compound) reduces ring strain but increases lipophilicity. Carboxylic acid group (vs. methanol bridge) enhances ionization at physiological pH, improving bioavailability.
  • Pharmacological Relevance : Gabapentin is a widely used anticonvulsant, suggesting that the target compound’s oxolane group could modulate similar biological targets but with distinct pharmacokinetics .
Pregabalin ((3S)-3-(Aminomethyl)-5-methylhexanoic Acid)
  • Molecular Formula: C₈H₁₇NO₂ | Molecular Weight: 159.23 g/mol
  • Key Difference : Linear aliphatic chain with a carboxylic acid group (vs. bicyclic structure in the target compound). This difference may translate to variations in blood-brain barrier penetration and metabolic stability .

Oxolane-Containing Building Blocks

rac-{1-[(3R,4R)-4-(Aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol Dihydrochloride
  • Molecular Formula : C₉H₁₆Cl₂N₄O₂ | Molecular Weight : 271.15 g/mol
  • Structural Comparison : Incorporates a triazole ring absent in the target compound. The dihydrochloride salt form enhances solubility but introduces synthetic complexity .
[3-Methyl-2-(trifluoromethyl)phenyl]methanol
  • Molecular Formula : C₉H₉F₃O | Molecular Weight : 190.17 g/mol
  • Key Difference : Aromatic trifluoromethyl group (vs. aliphatic oxolane), which may improve metabolic resistance but reduce conformational flexibility .

Physicochemical and Functional Comparisons

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Insights
Target Compound C₁₀H₁₉NO₂ 185.26 Cyclobutane, oxolane, aminomethyl Moderate polarity (oxolane)
(1-(Aminomethyl)cyclobutyl)methanol C₆H₁₃NO 131.18 Cyclobutane, aminomethyl Lower polarity
Gabapentin C₉H₁₇NO₂ 207.70 Cyclohexane, carboxylic acid High solubility (ionizable)
Pregabalin C₈H₁₇NO₂ 159.23 Aliphatic chain, carboxylic acid Moderate solubility

Biological Activity

1-(Aminomethyl)cyclobutylmethanol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutyl group attached to an oxolane ring, with an aminomethyl substituent. Its molecular formula and structure are essential for understanding its interactions at the biological level.

Biological Activity Overview

Research on the biological activity of 1-(Aminomethyl)cyclobutylmethanol indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against various strains of bacteria, including resistant strains.
  • Antiproliferative Effects : There is evidence indicating that it may inhibit the proliferation of certain cancer cell lines, which could be beneficial in cancer therapy.

Antimicrobial Activity

A study focusing on the antimicrobial properties of similar compounds found that derivatives with structural similarities to 1-(Aminomethyl)cyclobutylmethanol demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 62.5 to 78.12 µg/mL for certain derivatives, suggesting that 1-(Aminomethyl)cyclobutylmethanol may have comparable efficacy .

Antiproliferative Effects

In vitro studies on related compounds have shown promising results regarding their ability to inhibit cancer cell growth. For instance, a derivative was tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines, yielding IC50 values around 226 µg/mL and 242.52 µg/mL, respectively. This indicates potential for further exploration in oncology .

The exact mechanism by which 1-(Aminomethyl)cyclobutylmethanol exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Cellular Targets : Similar compounds have been shown to interact with proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit enzymes like acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases .

Case Studies

Several case studies have been conducted examining the effects of compounds structurally related to 1-(Aminomethyl)cyclobutylmethanol:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of a series of cyclobutyl derivatives against MRSA strains. Results indicated significant inhibition at low concentrations, supporting further development as potential therapeutic agents.
  • Cancer Cell Line Testing : Another study assessed the antiproliferative effects on multiple cancer cell lines, revealing that certain structural modifications enhanced activity, suggesting avenues for optimization in drug design.

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